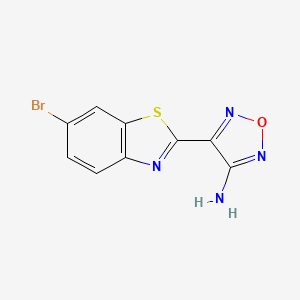![molecular formula C10H17Cl2N3O2 B13580822 ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride CAS No. 2803861-15-4](/img/structure/B13580822.png)
ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride is a compound with a complex name, but let’s break it down:
- The core structure is an imidazole ring , which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds.
- The compound also includes an azetidine ring , which is a four-membered heterocyclic ring containing one nitrogen atom.
- The ethyl group (C2H5) is attached to the azetidine ring.
- The dihydrochloride salt form indicates that the compound has two chloride ions associated with it.
- Imidazole derivatives are significant due to their diverse chemical and biological properties. They serve as building blocks for various natural products and pharmaceuticals.
Preparation Methods
- Unfortunately, specific synthetic routes for ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride are not readily available in the literature. the compound can be synthesized through appropriate reactions involving imidazole and azetidine precursors.
- Industrial production methods would likely involve scalable processes, but detailed information is proprietary.
Chemical Reactions Analysis
- Ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride may undergo various reactions:
Substitution reactions: The ethyl group can be replaced by other functional groups.
Reduction reactions: Reduction of the imidazole or azetidine ring.
Oxidation reactions: Oxidation of the nitrogen atoms.
- Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
Medicine: Imidazole derivatives often exhibit antimicrobial, anti-inflammatory, and antitumor activities. Research may explore the potential of this compound in drug development.
Chemistry: It could serve as a versatile building block for synthesizing other compounds.
Biology: Investigate its effects on cellular processes.
Mechanism of Action
- The exact mechanism of action for ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride would require further research. It likely interacts with specific molecular targets or pathways.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on directly similar compounds. exploring related imidazole derivatives could highlight its uniqueness.
Remember that this compound’s detailed synthesis and applications might be proprietary or unpublished. For further insights, consult specialized literature or research articles
Properties
CAS No. |
2803861-15-4 |
|---|---|
Molecular Formula |
C10H17Cl2N3O2 |
Molecular Weight |
282.16 g/mol |
IUPAC Name |
ethyl 2-(3-imidazol-1-ylazetidin-3-yl)acetate;dihydrochloride |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-2-15-9(14)5-10(6-12-7-10)13-4-3-11-8-13;;/h3-4,8,12H,2,5-7H2,1H3;2*1H |
InChI Key |
QYJCYORKQUMRMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CNC1)N2C=CN=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


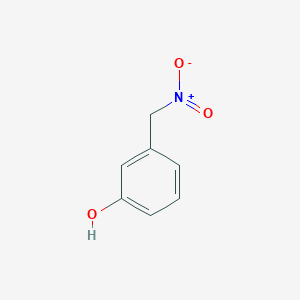

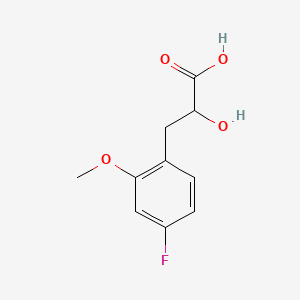
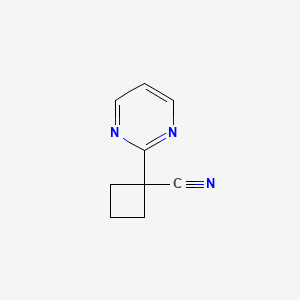
![3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}-1,2-oxazole-5-carboxylicacid](/img/structure/B13580762.png)
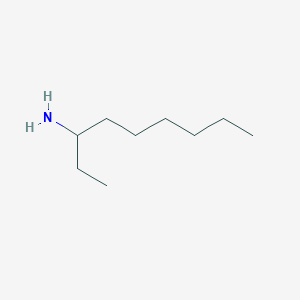
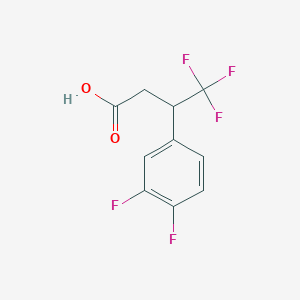
![(2Z)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B13580771.png)

![(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptanehydrochloride](/img/structure/B13580781.png)
![5-Methyl-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B13580784.png)
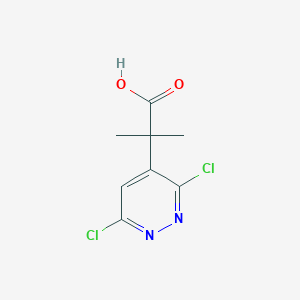
![rac-tert-butyl N-[(1S,2S)-2-[(1R)-1-hydroxyethyl]cyclopropyl]carbamate](/img/structure/B13580826.png)
